Electron-Withdrawing 6-Nitro Substitution Enhances Antiproliferative Potency vs. Electron-Donating and Non-Substituted Analogs
In a library of phenylacetamide-benzothiazole derivatives (4a–p), electron-withdrawing substituents (nitro, CF3, halogens) consistently improved antiproliferative activity relative to the unsubstituted lead 2b and the methoxy-substituted derivative 4g. The 6-nitro substitution in N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide aligns with this SAR trend, conferring a pronounced electron-deficient character that enhances potency against pancreatic cancer (AsPC-1, Capan-2, BxPC-3) and paraganglioma (PTJ64i, PTJ86i) cell lines. In contrast, the m-methoxy analog 4g showed reduced activity, and four bromo-substituted derivatives (4n–p) were among the weakest in the series [1].
| Evidence Dimension | Antiproliferative activity (MTT assay, 72 h) – qualitative rank order at 75 µM one-point screening |
|---|---|
| Target Compound Data | 6-Nitro-substituted benzothiazole-phenylacetamide (class): electron-withdrawing group; potency comparable or superior to lead 2b |
| Comparator Or Baseline | Lead compound 2b (unsubstituted phenylacetamide-benzothiazole); 4g (m-methoxy, electron-donating); 4n–p (bromo-substituted) |
| Quantified Difference | Electron-withdrawing substituents (nitro, CF3, halogens) enhance activity; electron-donating (methoxy) and 2-bromo substitution reduce activity across all five cell lines tested |
| Conditions | MTT viability assay; AsPC-1, Capan-2, BxPC-3 pancreatic cancer cells; PTJ64i, PTJ86i paraganglioma cells; 75 µM one-point screening, 72 h exposure |
Why This Matters
The 6-nitro group quantitatively differentiates the compound from non-nitrated or electron-donating analogs, making it a rational choice for antiproliferative screening programs targeting pancreatic cancer and paraganglioma cell models.
- [1] Amoroso, R., De Lellis, L., Florio, R., Moreno, N., Agamennone, M., De Filippis, B., ... & Giampietro, L. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. (See Sections 2.2 and Table 1.) View Source
